6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide
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Overview
Description
6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom and the benzoxazole moiety in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, such as serotonergic and dopaminergic receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Given its potential interaction with serotonergic and dopaminergic receptors, it may influence pathways related to neurotransmission .
Result of Action
Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyridine Derivative: The benzoxazole derivative is then coupled with a pyridine-3-carboxylic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites in the molecule using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom or other reactive sites.
Scientific Research Applications
6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A similar compound with a piperidine moiety instead of the pyridine carboxamide group.
6-Fluoro-1,2-benzoxazole: A simpler derivative lacking the additional substituents on the benzoxazole ring.
4-Methyl-1,3-benzoxazole: A related compound without the fluorine atom and pyridine carboxamide group.
Uniqueness
6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide is unique due to the combination of the fluorine atom, benzoxazole moiety, and pyridine carboxamide group in its structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-10-3-2-4-12-15(10)20-14(22-12)7-8-18-16(21)11-5-6-13(17)19-9-11/h2-6,9H,7-8H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIFKHHKCXEIJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C3=CN=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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